molecular formula C13H16FNO3 B3112432 benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 1893340-48-1

benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B3112432
CAS No.: 1893340-48-1
M. Wt: 253.27
InChI Key: MDSGTKLDIYJRNX-CYBMUJFWSA-N
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Description

Benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C13H17NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine.

    Esterification: The hydroxyl group of the pyrrolidine derivative is esterified with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine (TEA) to form the benzyl ester.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Drug Development: This compound can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological conditions due to its pyrrolidine core.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluoro group can enhance binding affinity and selectivity, while the pyrrolidine ring can provide structural rigidity and influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

    Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: Lacks the fluoro group, which may result in different reactivity and biological activity.

    ®-1-Cbz-3-(hydroxymethyl)pyrrolidine: Another derivative with a different protecting group, influencing its synthetic utility and stability.

Uniqueness: The presence of the fluoro group in benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate distinguishes it from other similar compounds. The fluoro group can significantly alter the compound’s chemical reactivity and biological interactions, making it a valuable scaffold in drug design and development.

Properties

IUPAC Name

benzyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c14-13(10-16)6-7-15(9-13)12(17)18-8-11-4-2-1-3-5-11/h1-5,16H,6-10H2/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSGTKLDIYJRNX-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(CO)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@]1(CO)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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